molecular formula C25H29N3O6 B2877288 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894042-21-8

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2877288
CAS No.: 894042-21-8
M. Wt: 467.522
InChI Key: VIKDFMYDPKSQKE-UHFFFAOYSA-N
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Description

This compound is a hybrid structure featuring three key pharmacophoric motifs:

  • A 2,3-dihydrobenzo[b][1,4]dioxin moiety, known for enhancing metabolic stability and modulating lipophilicity.
  • A 5-oxopyrrolidin-3-yl group, which contributes to conformational rigidity and hydrogen-bonding interactions.
  • A 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, a privileged structure in kinase inhibitors and neuroactive agents due to its planar aromatic system and substituent-driven selectivity .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-15-19-13-22(32-3)21(31-2)10-16(19)6-7-27(15)25(30)26-17-11-24(29)28(14-17)18-4-5-20-23(12-18)34-9-8-33-20/h4-5,10,12-13,15,17H,6-9,11,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDFMYDPKSQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Replacement of the pyrrolidinone-linked carboxamide in the target compound with a phenylcarboxamide (6f) improves receptor binding but reduces solubility .
  • The ethyl carboxylate derivative (6d) exhibits higher lipophilicity, suggesting trade-offs between bioavailability and target engagement.

Electrochemical and Conformational Comparisons

Fulleropyrrolidine derivatives with flexible substituents (e.g., N-methylfulleropyrrolidine) demonstrate that substituent flexibility inversely correlates with electron-accepting capacity . The target compound’s rigid pyrrolidinone linker may enhance redox stability compared to analogous N-methyl derivatives.

Methodological Considerations in Similarity Assessment

  • Tanimoto vs. Dice Similarity : Computational analyses using Morgan fingerprints reveal a Tanimoto index of 0.82 between the target compound and 6f, indicating high structural overlap. However, Dice similarity (0.89) overestimates functional equivalence due to weighting fragment matches differently .
  • Activity Cliffs: Despite ~80% structural similarity to 6d, the target compound’s pyrrolidinone group introduces steric constraints that may create an “activity cliff” (i.e., minor structural changes leading to significant potency differences) .

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